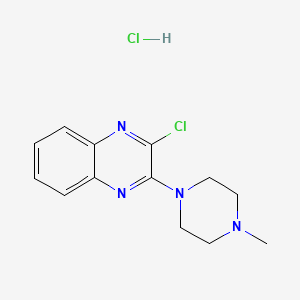
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the quinoxaline ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted quinoxalines, while oxidation and reduction reactions can modify the functional groups on the quinoxaline ring .
科学的研究の応用
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of 5-hydroxytryptamine 3 receptors, helping to elucidate the structure-activity relationships of these receptors
Biology: The compound is used in electrophysiological studies to investigate the inhibitory effects on 5-hydroxytryptamine-induced responses
Medicine: This compound has potential therapeutic value in the treatment of conditions related to 5-hydroxytryptamine 3 receptor activity, such as nausea and vomiting
Industry: It is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 3 receptors
作用機序
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride exerts its effects by binding to the 5-hydroxytryptamine 3 receptor. It has high affinity for the 5-hydroxytryptamine 3A receptor, displacing granisetron binding with a dissociation constant of 0.04 nanomolar. At the 5-hydroxytryptamine 3AB receptor, it is less potent with a dissociation constant of 22 nanomolar . The compound inhibits 5-hydroxytryptamine-induced responses at nanomolar concentrations, acting as a partial agonist at higher concentrations .
類似化合物との比較
Similar Compounds
Granisetron: Another high-affinity ligand for the 5-hydroxytryptamine 3 receptor, used clinically as an antiemetic.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist, also used to prevent nausea and vomiting.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher receptor affinity
Uniqueness
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride is unique in its ability to distinguish between 5-hydroxytryptamine 3A and 5-hydroxytryptamine 3AB receptors. This property makes it a valuable tool for studying the differences between these receptor subtypes and their roles in physiological and pathological processes .
特性
CAS番号 |
55686-37-8 |
|---|---|
分子式 |
C13H16Cl2N4 |
分子量 |
299.199 |
IUPAC名 |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
InChIキー |
KRCHRLLSRBMCBX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
同義語 |
2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride; VUF-10166 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















